molecular formula C8H7F4N B12959878 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline

2-Fluoro-5-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12959878
M. Wt: 193.14 g/mol
InChI Key: WPSYQSBJZSNNKV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine and trifluoroethyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with a fluorinating agent and a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine and trifluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-5-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoroethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride
  • α,α,α,6-Tetrafluoro-m-toluidine

Uniqueness

2-Fluoro-5-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These substituents can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds with only one type of fluorinated group.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

WPSYQSBJZSNNKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)N)F

Origin of Product

United States

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